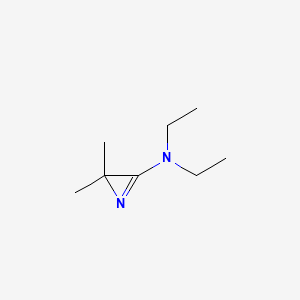
Octadecyl nonadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecyl nonadecanoate is an ester compound formed from the reaction between octadecanol and nonadecanoic acid. It is a long-chain fatty ester, which is often used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Octadecyl nonadecanoate can be synthesized through the esterification reaction between octadecanol and nonadecanoic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete reaction. The reaction mixture is heated to around 150-200°C for several hours to achieve a high yield of the ester.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes use large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent and high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions: Octadecyl nonadecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves breaking the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of octadecanol and nonadecanoic acid. Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst, heat.
Transesterification: Alcohol, acid or base catalyst, heat.
Major Products:
Hydrolysis: Octadecanol and nonadecanoic acid.
Transesterification: New ester and alcohol.
Applications De Recherche Scientifique
Octadecyl nonadecanoate has various applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Explored for its potential use in creating biocompatible materials for medical implants and prosthetics.
Industry: Utilized in the production of lubricants, surfactants, and cosmetics due to its emollient properties.
Mécanisme D'action
The mechanism of action of octadecyl nonadecanoate involves its interaction with lipid membranes and enzymes. As a long-chain ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also be hydrolyzed by esterases, releasing octadecanol and nonadecanoic acid, which can then participate in various metabolic pathways.
Comparaison Avec Des Composés Similaires
Octadecyl acetate: Another long-chain ester with similar properties but different applications.
Nonadecyl nonadecanoate: A similar ester with a longer carbon chain, leading to different physical properties.
Uniqueness: Octadecyl nonadecanoate is unique due to its specific chain length and the combination of octadecanol and nonadecanoic acid, which gives it distinct physical and chemical properties. Its specific structure makes it particularly useful in applications requiring long-chain esters with high stability and low volatility.
Propriétés
Numéro CAS |
36610-52-3 |
|---|---|
Formule moléculaire |
C37H74O2 |
Poids moléculaire |
551.0 g/mol |
Nom IUPAC |
octadecyl nonadecanoate |
InChI |
InChI=1S/C37H74O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37(38)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |
Clé InChI |
JXQPETSKQDWAFQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


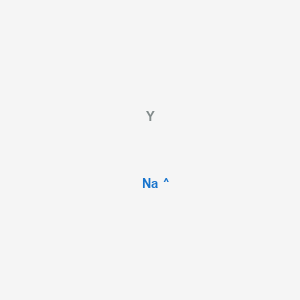
![2-{[2-Methyl-4-(prop-1-en-2-yl)phenoxy]methyl}oxirane](/img/structure/B14678390.png)

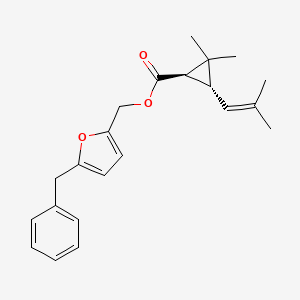
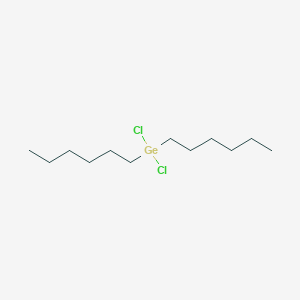

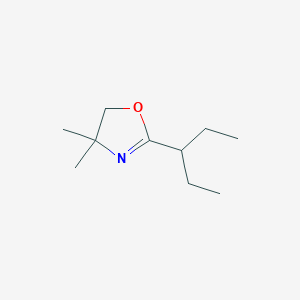

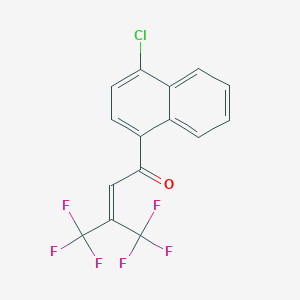

![1h-Imidazo[1,5-a]benzimidazole](/img/structure/B14678444.png)


